molecular formula C3H2Cl2N4 B014056 2-Amino-4,6-dichlorotriazine CAS No. 933-20-0

2-Amino-4,6-dichlorotriazine

Cat. No. B014056
CAS RN: 933-20-0
M. Wt: 164.98 g/mol
InChI Key: MCLXKFUCPVGZEN-UHFFFAOYSA-N
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Patent
US05721364

Procedure details

There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period, 50.8 kg (2.983 k moles) of ammonia gas, while maintaining a temperature of 10° to 45° C., to a mixture of 1225 kg of a 22.3% solution of cyanuric chloride (273.1 kg; 1.481 k moles) in toluene at 45° C. There is obtained a thick reaction mass of 2-amino-4,6-dichloro-1,3,5-triazine and ammonium chloride. The mixture is cooled to 5°-10° C. and 334 kg of methanol is added. There is obtained a mixture which is referred to hereinafter as the "first mixture."
Quantity
50.8 kg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
273.1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[N:2]1[C:9]([Cl:10])=[N:8][C:6]([Cl:7])=[N:5][C:3]=1[Cl:4]>C1(C)C=CC=CC=1>[NH2:1][C:3]1[N:2]=[C:9]([Cl:10])[N:8]=[C:6]([Cl:7])[N:5]=1.[Cl-:4].[NH4+:2] |f:4.5|

Inputs

Step One
Name
Quantity
50.8 kg
Type
reactant
Smiles
N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
273.1 kg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period
Duration
4.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)Cl
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05721364

Procedure details

There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period, 50.8 kg (2.983 k moles) of ammonia gas, while maintaining a temperature of 10° to 45° C., to a mixture of 1225 kg of a 22.3% solution of cyanuric chloride (273.1 kg; 1.481 k moles) in toluene at 45° C. There is obtained a thick reaction mass of 2-amino-4,6-dichloro-1,3,5-triazine and ammonium chloride. The mixture is cooled to 5°-10° C. and 334 kg of methanol is added. There is obtained a mixture which is referred to hereinafter as the "first mixture."
Quantity
50.8 kg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
273.1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[N:2]1[C:9]([Cl:10])=[N:8][C:6]([Cl:7])=[N:5][C:3]=1[Cl:4]>C1(C)C=CC=CC=1>[NH2:1][C:3]1[N:2]=[C:9]([Cl:10])[N:8]=[C:6]([Cl:7])[N:5]=1.[Cl-:4].[NH4+:2] |f:4.5|

Inputs

Step One
Name
Quantity
50.8 kg
Type
reactant
Smiles
N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
273.1 kg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period
Duration
4.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)Cl
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05721364

Procedure details

There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period, 50.8 kg (2.983 k moles) of ammonia gas, while maintaining a temperature of 10° to 45° C., to a mixture of 1225 kg of a 22.3% solution of cyanuric chloride (273.1 kg; 1.481 k moles) in toluene at 45° C. There is obtained a thick reaction mass of 2-amino-4,6-dichloro-1,3,5-triazine and ammonium chloride. The mixture is cooled to 5°-10° C. and 334 kg of methanol is added. There is obtained a mixture which is referred to hereinafter as the "first mixture."
Quantity
50.8 kg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
273.1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[N:2]1[C:9]([Cl:10])=[N:8][C:6]([Cl:7])=[N:5][C:3]=1[Cl:4]>C1(C)C=CC=CC=1>[NH2:1][C:3]1[N:2]=[C:9]([Cl:10])[N:8]=[C:6]([Cl:7])[N:5]=1.[Cl-:4].[NH4+:2] |f:4.5|

Inputs

Step One
Name
Quantity
50.8 kg
Type
reactant
Smiles
N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
273.1 kg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period
Duration
4.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)Cl
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.